An In-depth Technical Guide to the Synthesis and Chemical Characterization of Ritipenem Sodium
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Ritipenem Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Ritipenem sodium, a potent penem antibiotic. The information is compiled from available scientific literature and chemical databases to serve as a valuable resource for researchers and professionals in the field of drug development and antibiotic research.
Introduction to Ritipenem Sodium
Ritipenem (also known as FCE 22101) is a synthetic, broad-spectrum antibiotic belonging to the penem class of β-lactam antibiotics.[1] Penems are structurally similar to carbapenems and are characterized by a fused β-lactam and thiazoline ring system. Ritipenem exhibits significant activity against a wide range of Gram-positive and Gram-negative bacteria. It is often administered as its orally available prodrug, Ritipenem acoxil (FCE 22891), which is the acetoxymethyl ester of the parent compound.[1][2] Following oral administration, Ritipenem acoxil is rapidly hydrolyzed to the active form, Ritipenem.[1]
Synthesis of Ritipenem Sodium
The synthesis of Ritipenem sodium is a multi-step process that has been described to originate from 6-aminopenicillanic acid (6-APA), a readily available starting material derived from penicillin fermentation. The overall synthetic strategy involves the construction of the penem bicyclic system with the desired stereochemistry and functional groups.
Experimental Protocols for Ritipenem Sodium Synthesis
While detailed, step-by-step protocols with specific reagent quantities and reaction conditions are not extensively available in the public domain, the following outlines the key transformations based on published synthetic routes for penem antibiotics.
Step 1: Formation of the Key Azetidinone Intermediate from 6-APA
This initial phase of the synthesis involves the transformation of 6-aminopenicillanic acid into a crucial azetidinone intermediate. This is a multi-step process that includes:
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Diazotization and Bromination: The 6-amino group of 6-APA is converted to a bromo group with retention of stereochemistry.
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Esterification: The carboxylic acid is protected, typically as a methyl ester.
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Aldol Condensation: An aldol reaction with acetaldehyde introduces the hydroxyethyl side chain at the C6 position.
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Debromination: The bromo group is removed.
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Thiazolidine Ring Opening: The thiazolidine ring of the penam nucleus is oxidatively cleaved to afford the 4-acetoxyazetidin-2-one intermediate.
Step 2: Penem Ring Formation
The key azetidinone intermediate undergoes a series of reactions to construct the fused thiazoline ring of the penem core:
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Acetate Displacement: The acetate group at the C4 position is displaced with a sulfur-containing nucleophile.
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N-Oxalylation: The nitrogen of the azetidinone is acylated with an oxalyl chloride derivative.
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Intramolecular Wittig-type Cyclization: A phosphite-mediated dicarbonyl coupling reaction closes the five-membered thiazoline ring, forming the penem nucleus.
Step 3: Side Chain Functionalization and Deprotection
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Side Chain Introduction: The carbamoyloxymethyl side chain is introduced at the C2 position of the penem ring.
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Deprotection: The protecting groups on the carboxylic acid and the hydroxyethyl side chain are removed to yield the final Ritipenem sodium salt.
Synthesis of Ritipenem Acoxil (Prodrug)
The prodrug, Ritipenem acoxil, is typically synthesized from the final Ritipenem sodium salt.
Experimental Protocol for Ritipenem Acoxil Synthesis:
The synthesis of Ritipenem acoxil is achieved through the esterification of the carboxylic acid group of Ritipenem sodium. A common method involves the reaction of Ritipenem sodium with acetoxymethyl bromide in a suitable polar aprotic solvent, such as dimethylformamide (DMF). The reaction is typically carried out at room temperature until completion, followed by standard workup and purification procedures to isolate the Ritipenem acoxil prodrug.
Chemical Characterization of Ritipenem Sodium
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₂NaO₆S |
| Molecular Weight | 310.26 g/mol |
| CAS Number | 84845-58-9 |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in water |
Spectroscopic Analysis
A general workflow for the chemical characterization of a synthesized antibiotic like Ritipenem sodium is depicted below.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of Ritipenem sodium.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ~1.2-1.4 | Doublet | -CH₃ of the hydroxyethyl group |
| ~3.5-4.5 | Multiplets | Protons of the β-lactam and thiazoline rings, and the hydroxyethyl side chain |
| ~4.8-5.2 | Singlet (broad) | -NH₂ of the carbamoyl group |
| ~5.0-5.5 | Doublets of Doublets | Protons of the -CH₂-O-carbamoyl group |
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ) Range (ppm) | Assignment |
| ~20-25 | -CH₃ of the hydroxyethyl group |
| ~50-70 | Carbons of the β-lactam and thiazoline rings, and the hydroxyethyl side chain |
| ~120-140 | C=C bond in the thiazoline ring |
| ~160-180 | Carbonyl carbons (β-lactam, carboxylate, and carbamoyl) |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the Ritipenem sodium molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (hydroxyethyl), N-H stretch (carbamoyl) |
| ~1760 | Strong | C=O stretch of the β-lactam ring |
| ~1700 | Strong | C=O stretch of the carbamoyl group |
| ~1600 | Strong | C=O stretch of the carboxylate group |
| ~1650 | Medium | C=C stretch of the thiazoline ring |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Ritipenem sodium, further confirming its structure.
Expected Mass Spectrometry Data:
| m/z Value | Interpretation |
| [M+H]⁺ or [M-Na+2H]⁺ | Molecular ion peak, confirming the molecular weight |
| Fragments | Peaks corresponding to the loss of side chains (e.g., carbamoyloxymethyl, hydroxyethyl) and cleavage of the β-lactam ring |
Conclusion
The synthesis of Ritipenem sodium is a complex process that relies on established principles of β-lactam chemistry, starting from readily available precursors like 6-aminopenicillanic acid. The chemical characterization of the final compound requires a suite of analytical techniques to confirm its structure and purity. While the general synthetic pathways are understood, detailed experimental protocols and comprehensive characterization data are not widely disseminated in publicly accessible scientific literature. This guide provides a foundational understanding for researchers and professionals working with this important class of antibiotics. Further investigation into specialized chemical and pharmaceutical patents may yield more granular experimental details.
